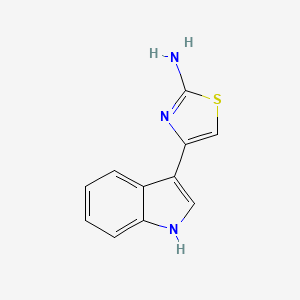

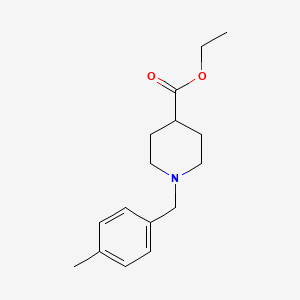

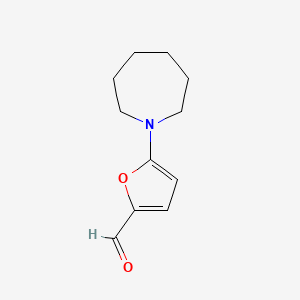

![molecular formula C10H8N4O B1298854 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 83702-52-7](/img/structure/B1298854.png)

6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a chemical compound with the molecular formula C10H8N4O . It has a molecular weight of 200.2 and is a solid substance .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the condensation of aminopyrazole and enaminones in acetic acid has been used to afford 7-aryl-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitriles . Another method involves the use of Cu(I) catalyzed 1,3 dipolar cycloaddition reaction .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8N4O/c1-6-9(7(2)15)5-12-10-8(3-11)4-13-14(6)10/h4-5H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile” are not available, similar compounds have been synthesized using various reactions. For example, a Cu(I) catalyzed 1,3 dipolar cycloaddition reaction has been used to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .Physical And Chemical Properties Analysis

The compound is a solid substance . It has a melting point range of 175-178°C .科学的研究の応用

Organic Chemistry

Application Summary

“6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a chemical compound used in the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives .

Method of Application

The compound is used as a precursor in a three-step reaction to synthesize pyrazolo[3,4-d]pyrimidines .

Results or Outcomes

The synthesis results in a series of new pyrazolo[1,5-a]pyrimidine derivatives .

Fluorescence Studies

Application Summary

A family of pyrazolo[1,5-a]pyrimidines (PPs), which includes “6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile”, has been identified as strategic compounds for optical applications .

Method of Application

These compounds are synthesized using simpler and greener methodologies compared to those of BODIPYS . Their photophysical properties are tunable, with electron-donating groups (EDGs) at position 7 on the fused ring improving both the absorption and emission behaviors .

Results or Outcomes

The PPs bearing simple aryl groups allow good solid-state emission intensities . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Antimicrobial Activity

Application Summary

Pyrazolo[1,5-a]pyrimidines, including “6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile”, have been synthesized and evaluated for their antimicrobial activity .

Method of Application

The compound is used as a precursor in the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. These derivatives are then tested against various bacterial and fungal strains .

Results or Outcomes

The synthesized compounds showed significant antimicrobial activity, making them potential candidates for further development into antimicrobial agents .

Biological Applications

Application Summary

Pyrazolo[1,5-a]pyrimidines, including “6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile”, have been found to have a wide range of biological applications, particularly in cancer therapeutics .

Method of Application

The compound is used in the synthesis of various derivatives, which are then tested for their biological activity. This includes testing their efficacy against different types of cancer cells .

Results or Outcomes

The synthesized compounds have shown promising results in preclinical studies, demonstrating their potential as cancer therapeutics .

Safety And Hazards

将来の方向性

While specific future directions for this compound are not available, the synthesis and study of similar compounds continue to be an active area of research. For instance, hybrid molecules, which include similar structures, maintain a stronghold in the drug market, with over 60% of drug candidates in pharmaceutical industries .

特性

IUPAC Name |

6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O/c1-6-9(7(2)15)5-12-10-8(3-11)4-13-14(6)10/h4-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSWMPRBOLNAMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=C(C=NN12)C#N)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348638 |

Source

|

| Record name | 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

CAS RN |

83702-52-7 |

Source

|

| Record name | 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

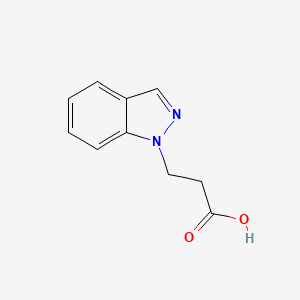

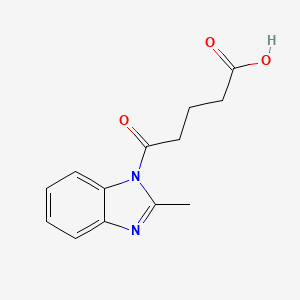

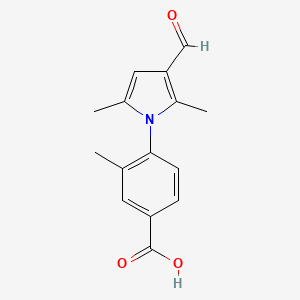

![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)

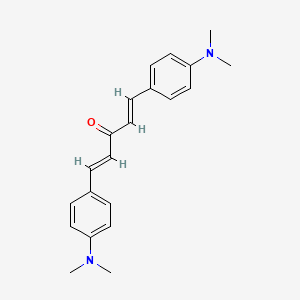

![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)